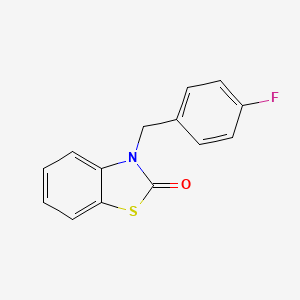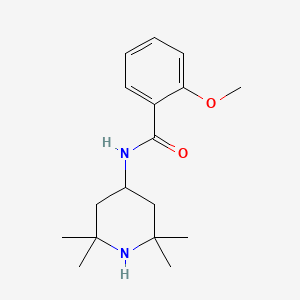![molecular formula C22H27N5O2 B5650598 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known for their complex molecular architecture and potential for significant biological activity. This compound is part of the broader family of diazaspiro[5.5]undecanes, which have been explored for various synthetic and pharmacological applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate synthetic pathways. For instance, Yang et al. (2008) describe a practical and divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). This method showcases the complexity and versatility in synthesizing diazaspiro[5.5]undecane derivatives.
Molecular Structure Analysis
The molecular structure of compounds in the diazaspiro[5.5]undecane family, including 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, is characterized by a spiro arrangement that incorporates two nitrogen atoms into the 11-membered ring system. This structural feature is crucial for the compound's chemical behavior and potential bioactivity. Zhang et al. (2008) provide insights into the structural characterization of related spiro compounds using NMR spectroscopy, highlighting the importance of detailed structural analysis (Zhang et al., 2008).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For example, the synthesis and study of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates by Parameswarappa and Pigge (2011) illustrate the reactivity of these compounds and their potential for further chemical modification (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystal structure and biological activity of related compounds synthesized with nanosolid superacid by Yuan et al. (2017) offer valuable insights into the physical characteristics of these molecules (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for its application in chemical synthesis and potential therapeutic uses. The work by Aggarwal and Khurana (2015) on the synthesis, photophysical studies, and solvatochromic analysis of diazaspiro compounds provides a glimpse into the chemical behavior of this compound class (Aggarwal & Khurana, 2015).
Propiedades
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-(4-methylpyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-16-4-8-23-13-19(16)21(29)26-9-6-22(7-10-26)5-3-20(28)27(15-22)14-18-12-24-17(2)11-25-18/h4,8,11-13H,3,5-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXLLKPYDCDETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)
![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
![methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)
![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)

![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)